molecular formula C8H3BrClFN2S B1374065 2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole CAS No. 1342880-63-0

2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole

Cat. No.: B1374065
CAS No.: 1342880-63-0
M. Wt: 293.54 g/mol
InChI Key: WQRYBAOTGQCDRF-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine, fluorine, and chlorine substituents on the phenyl and thiadiazole rings, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Fluorination: The starting material, 2-fluoroaniline, undergoes bromination to introduce the bromine atom at the 5-position of the phenyl ring.

    Formation of Thiadiazole Ring: The brominated intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Chlorination: Finally, the thiadiazole ring is chlorinated to introduce the chlorine atom at the 5-position.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole can undergo various chemical reactions, including:

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2S/c9-4-1-2-6(11)5(3-4)7-12-13-8(10)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRYBAOTGQCDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NN=C(S2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole
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2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole
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